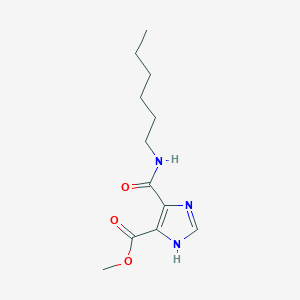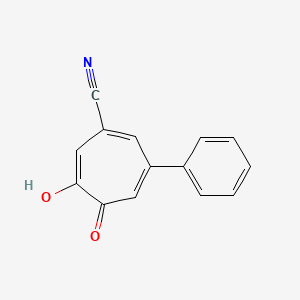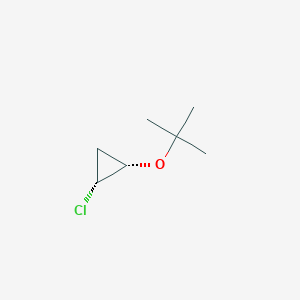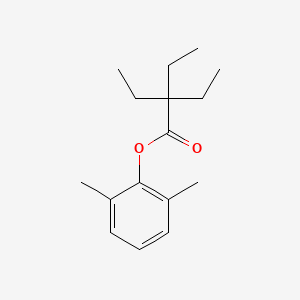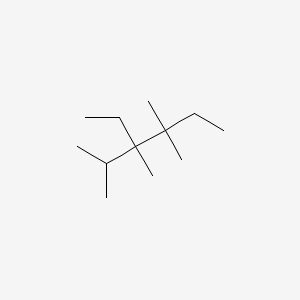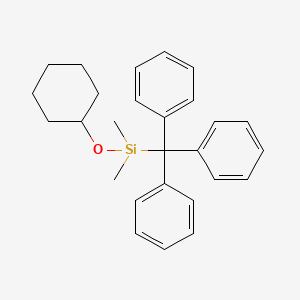
(Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane is a chemical compound with the molecular formula C27H32OSi. It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds. This compound is characterized by its unique structure, which includes a cyclohexyloxy group, two dimethyl groups, and a triphenylmethyl group attached to a silicon atom .
Preparation Methods
The synthesis of (Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane typically involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions. This method allows for the formation of tetraorganosilanes, which are stable and reactive . Industrial production methods may involve large-scale reactions using similar reagents and conditions, ensuring the efficient production of the compound.
Chemical Reactions Analysis
(Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane undergoes various chemical reactions, including:
Oxidation: Exposure to aqueous fluoride and peroxide can oxidize the carbon-silicon bonds.
Reduction: The compound can be reduced using specific reducing agents.
Substitution: Nucleophilic substitution reactions with chlorosilanes and organomagnesium reagents.
Common reagents and conditions used in these reactions include zinc-based silicon reagents, copper catalysts, and mild reaction conditions. Major products formed from these reactions include functionalized tetraorganosilanes and vinylsilanes .
Scientific Research Applications
(Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable carbon-silicon bonds, which can interact with various biological molecules. These interactions can lead to a range of biological activities, including hormonal and antimicrobial effects .
Comparison with Similar Compounds
(Cyclohexyloxy)(dimethyl)(triphenylmethyl)silane can be compared with other organosilicon compounds, such as:
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Phenylsilanes: These compounds contain phenyl groups attached to the silicon atom and are known for their stability and reactivity.
Vinylsilanes: These compounds contain vinyl groups attached to the silicon atom and are used in various chemical reactions.
The uniqueness of this compound lies in its combination of cyclohexyloxy, dimethyl, and triphenylmethyl groups, which confer specific chemical properties and reactivity.
Properties
CAS No. |
62092-87-9 |
|---|---|
Molecular Formula |
C27H32OSi |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
cyclohexyloxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C27H32OSi/c1-29(2,28-26-21-13-6-14-22-26)27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)25-19-11-5-12-20-25/h3-5,7-12,15-20,26H,6,13-14,21-22H2,1-2H3 |
InChI Key |
WMVRKFRFLDPYFA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)propyl]phenyl}ethan-1-one](/img/structure/B14550859.png)
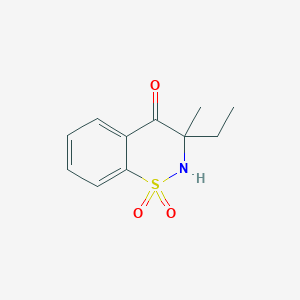
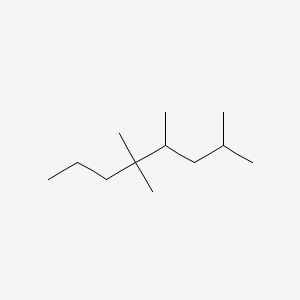
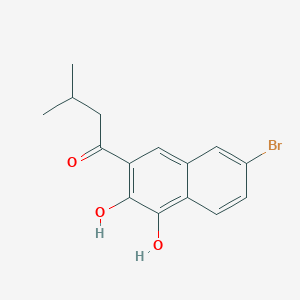
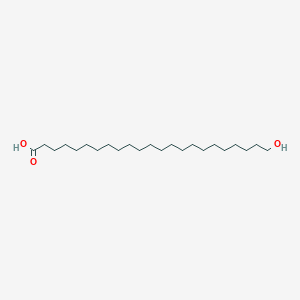
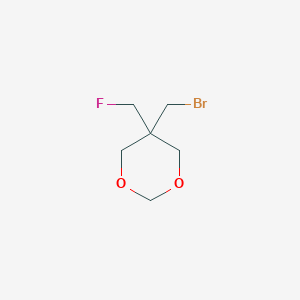
![N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride](/img/structure/B14550898.png)
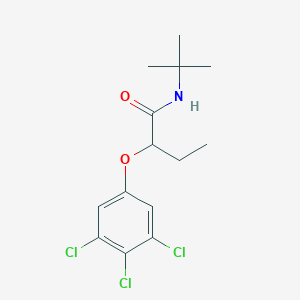
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
